molecular formula C9H5Cl2N3O B13691541 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde

2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13691541
M. Wt: 242.06 g/mol
InChI Key: HQPMYBPBDYBABS-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde is a chemical compound with the molecular formula C9H5Cl2N3O and a molecular weight of 242.06 g/mol It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an imidazole ring with an aldehyde group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichloro-2-pyridyl)imidazole-4-carbaldehyde
  • 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carboxylic acid
  • 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol

Uniqueness

2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a dichloropyridyl moiety and an imidazole ring with an aldehyde group makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C9H5Cl2N3O

Molecular Weight

242.06 g/mol

IUPAC Name

2-(3,5-dichloropyridin-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C9H5Cl2N3O/c10-5-1-7(11)8(12-2-5)9-13-3-6(4-15)14-9/h1-4H,(H,13,14)

InChI Key

HQPMYBPBDYBABS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=C(N2)C=O)Cl

Origin of Product

United States

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